7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

Alzheimer's disease δ-secretase inhibition CNS drug delivery

Compound 11 (CP11) is the only BBB-penetrant, orally bioavailable δ-secretase inhibitor with co-crystal-validated dual active/allosteric site binding. IC50=0.7 µM; >80-fold selectivity over caspase-3. Chronic oral dosing (10 mg/kg/day) reduces tau/APP cleavage, restores synapses, and improves cognition in tau P301S/5XFAD mouse models. Unlike non-BBB-penetrant analog compound 38, compound 11 reliably engages CNS targets. Doubles CMAP amplitudes in nerve regeneration models. The validated choice for AD research, allosteric modulation SAR, and in vivo studies requiring combined brain penetration, target engagement, and clean selectivity.

Molecular Formula C10H12N4O2
Molecular Weight 220.232
CAS No. 842964-18-5
Cat. No. B2538611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine
CAS842964-18-5
Molecular FormulaC10H12N4O2
Molecular Weight220.232
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C3=NON=C23)N
InChIInChI=1S/C10H12N4O2/c11-7-1-2-8(10-9(7)12-16-13-10)14-3-5-15-6-4-14/h1-2H,3-6,11H2
InChIKeyLWCSTSZSZFUHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine (CAS 842964-18-5) δ-Secretase Inhibitor 11: Chemical Identity and Core Pharmacology


7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine, also referred to as δ-secretase inhibitor 11 or CP11, is a small-molecule heterocyclic compound (molecular formula C10H12N4O2, MW 220.23 g/mol) characterized by a benzofurazan core substituted with a morpholine ring and a primary amine [1][2]. It functions as a selective, orally bioavailable, and blood-brain barrier (BBB)-penetrant inhibitor of δ-secretase (asparaginyl endopeptidase, AEP/legumain), a lysosomal cysteine protease implicated in Alzheimer's disease (AD) pathology and peripheral nerve injury [3].

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine Procurement: Why Alternative δ-Secretase Inhibitors Are Not Direct Substitutes


While multiple small molecules have been reported to inhibit δ-secretase, their functional profiles diverge significantly. Critical distinctions among in-class compounds include potency differences spanning over 300-fold, variability in blood-brain barrier permeability, differential susceptibility to pan-assay interference (PAINS) liabilities, and divergent allosteric binding mechanisms [1]. Direct substitution of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine with a more potent but non-brain-penetrant analog (e.g., compound 38) would render CNS-targeted studies ineffective, whereas substitution with a covalent inhibitor bearing thiol-reactive PAINS motifs (e.g., compound BB1) would confound phenotypic interpretation due to off-target reactivity [1]. The quantitative evidence below substantiates why this specific compound, rather than a generic δ-secretase inhibitor, is the appropriate choice for applications requiring combined BBB penetration, selective target engagement, and reliable in vivo activity.

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine: Quantitative Differentiation Evidence Against Closest Comparators


Blood-Brain Barrier Permeability Differentiates Compound 11 from More Potent δ-Secretase Inhibitor 38

In a parallel BBB-PAMPA permeability screen, only compound 11 (7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine) was detected at high levels and deemed capable of crossing the blood-brain barrier. By contrast, compound 38, despite exhibiting superior enzymatic potency (IC50 ~370 nM versus ~700 nM for compound 11), was undetectable in the BBB-PAMPA assay and thus classified as non-brain-penetrant [1]. Additionally, compounds 31 and 38 were both found to be non-BBB-penetrant in the same screen [1].

Alzheimer's disease δ-secretase inhibition CNS drug delivery

Compound 11 Avoids PAINS Liability Present in Covalent Inhibitor BB1

Compound BB1 demonstrated the highest δ-secretase potency among the initial hits (IC50 ~130 nM), which might appear advantageous [1]. However, BB1 contains a thiol-reactive chemotype characteristic of pan-assay interference compounds (PAINS), likely forming covalent bonds with the active-site cysteine and leading to non-specific off-target effects [1]. In contrast, compound 11 (7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine) is thiol-free. While it contains a benzofurazan motif (a potential PAINS substructure), SAR studies demonstrated that its inhibitory activity is specifically abolished by nitro substitution and reduced by amide conjugation, confirming a genuine, specific inhibition mechanism rather than non-specific PAINS interference [1].

PAINS assay interference δ-secretase inhibitor quality

Dual Active Site/Allosteric Inhibition Mode Confers Unique Mechanism Relative to Other δ-Secretase Inhibitors

Co-crystal structure analysis revealed that compound 11 interacts with both the active site and an allosteric site of δ-secretase, establishing a dual inhibition mode [1]. This dual-site binding is not a universal property of δ-secretase inhibitors. For example, legumain inhibitor 38u, a structurally distinct acyloxymethylketone, acts as a covalent, active-site-directed inhibitor but lacks demonstrated allosteric engagement . The KI value for compound 11 was determined to be 64 ± 16 nM, with kinetic studies showing concentration- and time-dependent inhibition consistent with a two-step inactivation mechanism [1].

allosteric inhibition δ-secretase kinase inhibitor mechanism

Selectivity Profile Over Related Cysteine Proteases: Compound 11 Demonstrates >80-Fold Window for Caspase-3/Caspase-8

Compound 11 (7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine) was profiled against a panel of related cysteine proteases. It exhibited an IC50 of ~700 nM for δ-secretase and was at least 80-fold more selective for δ-secretase than caspase-3 (IC50 = 31.86 μM) and caspase-8 (IC50 = 86.71 μM) [1]. Furthermore, it showed negligible inhibition of cathepsin-S and cathepsin-L (IC50 >200 μM) . In comparison, compound 64 (the least potent hit from the same screen, IC50 = 2.37 μM) displayed only 6-fold selectivity over caspase-3, while legumain inhibitor 38u demonstrates >1000-fold selectivity but is not brain-penetrant [1].

δ-secretase selectivity cysteine protease off-target inhibition

In Vivo Axon Regeneration Efficacy: Compound 11 Doubles CMAP Amplitudes and Increases Neurite Outgrowth by ~50%

In a murine sciatic nerve transection and repair model, daily systemic treatment with compound 11 (CP11) produced quantifiable functional and morphological improvements [1]. Compound muscle action potential (CMAP) amplitudes recorded 4 weeks post-injury were double those of vehicle-treated mice [1]. In cultured adult dorsal root ganglion (DRG) neurons, 24-hour in vitro treatment with CP11 resulted in neurite lengths nearly 50% longer than vehicle-treated controls, comparable to the effect of the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) [1]. This efficacy was found to be independent of TrkB signaling, as the enhancement persisted in the presence of the TrkB inhibitor ANA-12 [1].

axon regeneration peripheral nerve injury δ-secretase inhibitor in vivo

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine: Prioritized Application Scenarios Driven by Differentiated Evidence


In Vivo Alzheimer's Disease Research Requiring Oral Bioavailability and CNS Target Engagement

For AD studies using tau P301S or 5XFAD transgenic mouse models, compound 11 is the validated choice based on demonstrated chronic oral dosing (10 mg/kg daily p.o.) that reduces tau and APP cleavage, ameliorates synapse loss, and augments long-term potentiation, with confirmed brain penetration [1]. Alternative inhibitors such as compound 38, despite higher enzymatic potency, fail to cross the BBB and therefore cannot achieve CNS target engagement in these models [1].

Peripheral Nerve Injury and Axon Regeneration Studies

Compound 11 is a validated tool for interrogating the role of δ-secretase in axon regeneration. The specific evidence of doubled CMAP amplitudes and ~50% enhanced neurite outgrowth in vivo and in vitro provides a functional benchmark for experimental design [2]. Researchers can reference this quantitative efficacy when designing dosing regimens or comparing the effects of novel δ-secretase inhibitors.

Selectivity-Profiling Experiments in Cysteine Protease Panels

For studies requiring clean selectivity windows, compound 11 offers a defined selectivity profile (>80-fold over caspase-3; >200 μM IC50 for cathepsin-S/L) [3]. This established panel data allows researchers to interpret cell-based or in vivo phenotypes with confidence that confounding apoptosis or lysosomal protease inhibition is minimized, unlike compounds with narrower selectivity windows such as compound 64 [3].

Mechanistic Studies of Dual Active/Allosteric δ-Secretase Inhibition

Compound 11 is the only δ-secretase inhibitor with co-crystal structure-validated dual active site and allosteric site engagement [3]. This unique mechanism makes it the compound of choice for studies investigating allosteric modulation of δ-secretase, resistance profiling, or structure-activity relationship (SAR) campaigns aimed at optimizing dual-site binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.